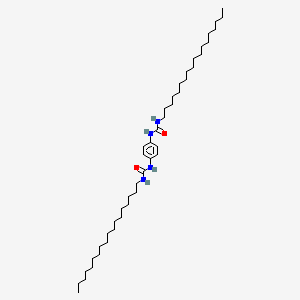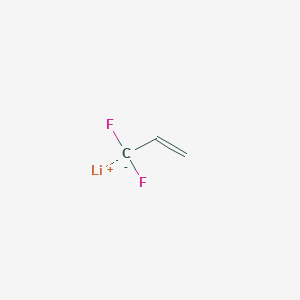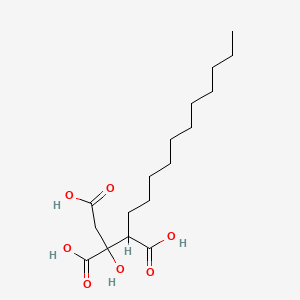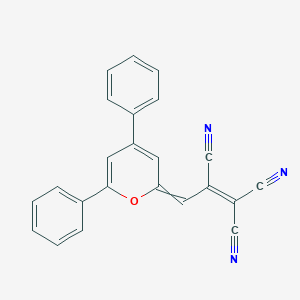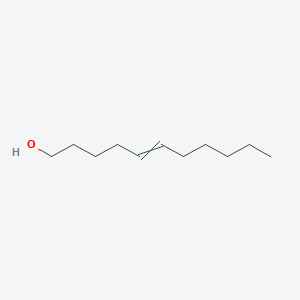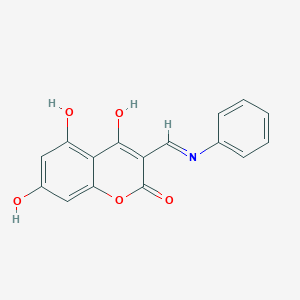
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes an anilinomethylidene group attached to a benzopyran core with hydroxyl groups at positions 5 and 7. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of aniline with a suitable benzopyran precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anilinomethylidene group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzopyran derivatives.
Aplicaciones Científicas De Investigación
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione: shares structural similarities with other benzopyran derivatives, such as flavonoids and coumarins.
Flavonoids: Known for their antioxidant and anti-inflammatory properties.
Coumarins: Used as anticoagulants and in the treatment of various medical conditions.
Uniqueness
The uniqueness of this compound lies in its specific anilinomethylidene group, which imparts distinct chemical and biological properties compared to other benzopyran derivatives. This structural feature allows for unique interactions with molecular targets, leading to its diverse range of applications in scientific research.
Propiedades
Número CAS |
63378-70-1 |
|---|---|
Fórmula molecular |
C16H11NO5 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
4,5,7-trihydroxy-3-(phenyliminomethyl)chromen-2-one |
InChI |
InChI=1S/C16H11NO5/c18-10-6-12(19)14-13(7-10)22-16(21)11(15(14)20)8-17-9-4-2-1-3-5-9/h1-8,18-20H |
Clave InChI |
KWAJMLHXWIZYTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=C(C3=C(C=C(C=C3OC2=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


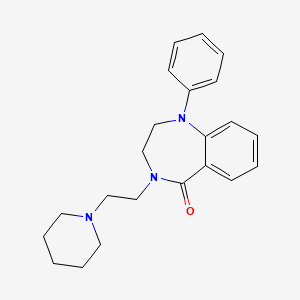
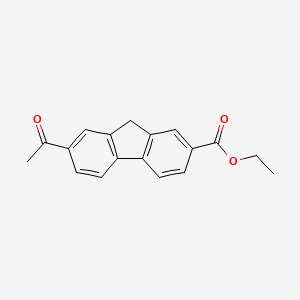
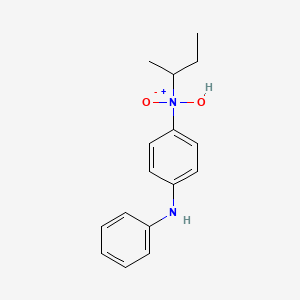
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
